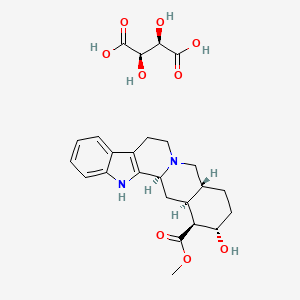
Corynanthine tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.
化学反応の分析
Key Reaction Steps:
-
Alkylation : The tert-butyl ester of meroquinene (6 ) undergoes alkylation with 3-(2-bromoethyl)indole to form cyclization precursor 7 (86% yield) .
-
Hydrogenation : Pd/C-mediated hydrogenation of 7 reduces double bonds, forming intermediate 8 as a single diastereomer .
-
Ester Transesterification : The tert-butyl ester group in 8 is converted to a methyl ester (9 ) via methanolic HCl treatment .
-
Formylation and Methylation : Deprotonation of 9 with LDA, followed by ethyl formate treatment and methylation with Me₂SO₄, yields corynanthine as a mixture of E- and Z-isomers .
Stereochemical Considerations:
Discrepancies in 13C NMR data between synthetic and natural corynanthine suggest potential misassignment of stereocenters (C3, C15, C20) . Synthetic corynanthine’s specific rotation (αD=+146∘) contrasts with its enantiomer corynantheidine (αD=−155∘), confirming stereochemical fidelity .
Salt Formation with Tartaric Acid
Corynanthine tartrate is formed by reacting corynanthine (a weak base) with L-(+)-tartaric acid. The reaction exploits tartaric acid’s two carboxylic acid groups to form a stable salt, enhancing solubility for pharmaceutical use .
Reaction Scheme:
Corynanthine+C4H6O6→Corynanthine tartrate+H2O
Structural Features :
-
Tartaric acid’s stereocenters (2 R,3 R) enable chiral resolution, critical for isolating corynanthine’s bioactive enantiomer .
Pd-Catalyzed Hydrogenation
Pd/C facilitates hydrogenation of double bonds in intermediate 7 , achieving quantitative conversion to 8 under ambient conditions .
Oxidative Cyclization
Hg(OAc)₂-mediated cyclization forms the indoloquinolizine scaffold, a structural hallmark of corynanthine .
Table 1: Key Spectral Data for Synthetic Corynanthine
| Parameter | Synthetic Corynanthine | Natural Corynanthine |
|---|---|---|
| δ C19 (ppm) | 19.0 | 24.7 |
| αD (MeOH) | +146° | Not Reported |
| 13C Shift (C3) | 7.1 ppm discrepancy | Literature value |
Implications : Differences in C19 chemical shifts suggest steric compression effects due to stereochemical variations .
Steric Effects in Cyclization
The Fujii cyclization’s stereoselectivity is influenced by adjacent double bonds, favoring trans-addition pathways to minimize steric hindrance .
Role of Solvent Polarity
Methanol and THF are critical in ester transesterification and enolate stabilization, respectively, due to their polarity and coordinating capacity 9.
特性
CAS番号 |
63989-78-6 |
|---|---|
分子式 |
C25H32N2O9 |
分子量 |
504.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3.C4H6O6/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;5-1(3(7)8)2(6)4(9)10/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,17-,18-,19-;1-,2-/m01/s1 |
InChIキー |
HMEXTTWSBUBIOL-URXSSEHMSA-N |
SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O |
異性体SMILES |
COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O |
同義語 |
Aphrodine Hydrochloride Aphrodyne Corynanthine Corynanthine Tartrate Hydrochloride, Aphrodine Hydrochloride, Yohimbine Pluriviron Rauhimbine Rauwolscine Tartrate, Corynanthine Yocon Yohimbin Spiegel Yohimbine Yohimbine Houdé Yohimbine Hydrochloride Yohimex |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















